Bienvenue dans la boutique en ligne BenchChem!

N,N-diethylthieno[3,2-d]pyrimidin-4-amine

Lipophilicity Fragment-based drug discovery Physicochemical property profiling

N,N-Diethylthieno[3,2-d]pyrimidin-4-amine (CAS 16234-52-9) is a tertiary amine-substituted thieno[3,2-d]pyrimidine fragment with molecular formula C₁₀H₁₃N₃S and molecular weight 207.30 g/mol. The compound features a fused thiophene-pyrimidine bicyclic core bearing an N,N-diethylamino group at the 4-position, yielding zero hydrogen bond donors, four hydrogen bond acceptors, and a computed XLogP3 of 2.

Molecular Formula C10H13N3S
Molecular Weight 207.3
CAS No. 16234-52-9
Cat. No. B2884590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethylthieno[3,2-d]pyrimidin-4-amine
CAS16234-52-9
Molecular FormulaC10H13N3S
Molecular Weight207.3
Structural Identifiers
SMILESCCN(CC)C1=NC=NC2=C1SC=C2
InChIInChI=1S/C10H13N3S/c1-3-13(4-2)10-9-8(5-6-14-9)11-7-12-10/h5-7H,3-4H2,1-2H3
InChIKeyOHPVHZKUXSWMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylthieno[3,2-d]pyrimidin-4-amine (CAS 16234-52-9): Fragment-Grade Thienopyrimidine Building Block for Kinase-Targeted Drug Discovery


N,N-Diethylthieno[3,2-d]pyrimidin-4-amine (CAS 16234-52-9) is a tertiary amine-substituted thieno[3,2-d]pyrimidine fragment with molecular formula C₁₀H₁₃N₃S and molecular weight 207.30 g/mol . The compound features a fused thiophene-pyrimidine bicyclic core bearing an N,N-diethylamino group at the 4-position, yielding zero hydrogen bond donors, four hydrogen bond acceptors, and a computed XLogP3 of 2 . Commercially classified and supplied as a fragment molecule for fragment-based drug discovery (FBDD), it serves as a modular scaffold for hit elaboration through the thiophene C-2 and C-7 positions as well as the pyrimidine C-2 site . The thieno[3,2-d]pyrimidine core is a privileged kinase-inhibitor scaffold, with recent derivatives demonstrating potent and selective JAK1 inhibition (IC₅₀ = 0.022 µM for optimized analogs) .

Why N-Alkyl Chain Length and Ring Fusion Geometry in Thienopyrimidine Building Blocks Cannot Be Interchanged Without Altering Fragment Properties


Within the thieno[3,2-d]pyrimidin-4-amine fragment series, the N-alkyl substitution pattern directly governs three critical fragment-quality parameters: lipophilicity (XLogP3 spans 0.5 to 2 across the unsubstituted→methyl→dimethyl→diethyl series), hydrogen bond donor count (ranging from 1 to 0), and topological polar surface area (TPSA, ranging from ~38 to 80 Ų) . Procuring the unsubstituted primary amine (CAS 16285-74-8, XLogP3 0.5, HBD 1) as a substitute for the N,N-diethyl tertiary amine (XLogP3 2, HBD 0) introduces a >100-fold difference in computed partition coefficient and a fundamental change in hydrogen bonding capacity that alters solubility, permeability, and protein-binding pharmacophore geometry . Likewise, the positional isomer N,N-diethylthieno[2,3-d]pyrimidin-4-amine (CAS 14080-57-0) shares identical molecular formula and mass with the target compound but places the sulfur atom in a different ring-fusion orientation, generating a distinct electrostatic surface and leading to divergent biological screening profiles—as demonstrated by differential activity in parallel HCMV UL50 and D2 dopamine receptor high-throughput screens . These differences are not cosmetic; they determine whether a fragment hit can be successfully elaborated into a lead series with drug-like properties.

N,N-Diethylthieno[3,2-d]pyrimidin-4-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs for Fragment-Based Drug Discovery Procurement


Lipophilicity Differentiation: XLogP3 of 2 vs 0.5 for the Unsubstituted Primary Amine Analog

The target compound N,N-diethylthieno[3,2-d]pyrimidin-4-amine exhibits a computed XLogP3 of 2, representing a 1.5 log-unit increase in lipophilicity relative to the unsubstituted parent compound thieno[3,2-d]pyrimidin-4-amine (CAS 16285-74-8, XLogP3 = 0.5) . Independent experimental determination by Chemsrc reports LogP = 2.5375 for the target compound and LogP = 1.8547 for the unsubstituted analog, yielding a consistent ΔLogP of approximately 0.7–1.5 log units depending on the measurement method . This lipophilicity difference corresponds to a theoretical ~30-fold increase in octanol-water partition coefficient, which directly impacts passive membrane permeability and fragment solubility profiles in cell-based screening assays.

Lipophilicity Fragment-based drug discovery Physicochemical property profiling

Hydrogen Bond Donor Count: Zero HBD Enables Tertiary Amine Pharmacophore Strategy vs Primary/Secondary Amine Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0) due to its tertiary N,N-diethylamine substitution, in contrast to the unsubstituted thieno[3,2-d]pyrimidin-4-amine (HBD = 1, primary amine) and N-methylthieno[3,2-d]pyrimidin-4-amine (HBD = 1, secondary amine) . Complete elimination of HBD capability is structurally verified by the absence of N–H bonds in the SMILES string CCN(CC)C1=NC=NC2=C1SC=C2 . This property is mechanistically significant: hydrogen bond donors are empirically correlated with increased efflux transporter recognition (e.g., P-glycoprotein) and reduced passive transcellular permeability, with each HBD reducing permeability by approximately 0.5–1.0 log units in Caco-2 assays per established medicinal chemistry heuristics.

Hydrogen bonding Permeability Fragment elaboration

Topological Polar Surface Area: 57.3 Ų Balances BBB Penetration Potential Against N-Methyl (37.8 Ų) and Unsubstituted (80.0 Ų) Analogs

The target compound exhibits a topological polar surface area (TPSA) of 57.3 Ų (PubChem) or 57.26 Ų (Chemsrc), occupying an intermediate position between the more polar unsubstituted thieno[3,2-d]pyrimidin-4-amine (TPSA = 80.04 Ų) and the less polar N-methyl analog (TPSA = 37.81 Ų) . The 57.3 Ų value places the compound below the widely cited 60–70 Ų threshold for favorable blood-brain barrier penetration while remaining above the 40 Ų floor associated with acceptable aqueous solubility. By contrast, the unsubstituted analog at 80.04 Ų exceeds the CNS penetration cutoff, and the N-methyl analog at 37.81 Ų falls near the lower boundary associated with solubilization challenges.

TPSA CNS drug design Fragment property triage

Fragment Rule of Three Compliance: MW 207, LogP 2, HBD 0 Profile vs N-Methyl and Unsubstituted Analogs

The target compound satisfies all key Fragment Rule of Three (Ro3) criteria: MW = 207.30 Da (<300 cutoff), XLogP3 = 2 (≤3 cutoff), HBD = 0 (≤3 cutoff), and HBA = 4 (≤6 cutoff by some definitions), with rotatable bonds = 3 (≤3 optimal) . The N-methyl analog (MW 165.22, LogP ~1.4–1.7, HBD 1) is Ro3-compliant but introduces a hydrogen bond donor; the unsubstituted analog (MW 151.19, XLogP3 0.5, HBD 1) is also compliant but with substantially lower lipophilicity . The N,N-dimethyl analog (MW 179.24) has intermediate properties but is less well-characterized in commercial fragment libraries. The target compound's combination of higher MW (within Ro3 limits), optimal LogP (2), and zero HBD makes it uniquely suited as a 'rule-of-three-optimized' fragment that balances binding potential with developability.

Rule of Three Fragment library design Hit triage

Isomeric Scaffold Differentiation: [3,2-d] vs [2,3-d] Ring Fusion Produces Divergent HTS Screening Fingerprints

The target compound (thieno[3,2-d] isomer, CAS 16234-52-9) and its positional isomer N,N-diethylthieno[2,3-d]pyrimidin-4-amine (CAS 14080-57-0) share identical molecular formula (C₁₀H₁₃N₃S) and mass (207.3 Da) but differ fundamentally in ring fusion geometry—the sulfur atom occupies position 1 of the thiophene ring in [3,2-d] versus position 3 in [2,3-d] . Both isomers were profiled in parallel high-throughput screening campaigns at the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School). The [3,2-d] isomer (target) was screened against four distinct target panels—HCMV UL50, Dicer-mediated pre-microRNA maturation, GIV GBA-motif/Gαi interaction, and LtaS (Staphylococcus aureus)—while the [2,3-d] isomer was additionally tested against the D(2) dopamine receptor (ChEMBL), where it exhibited weak negative allosteric modulation (log activity = −0.65 to −1.3, efficacy = 0.05–0.22) . The differential screening coverage and biological activity patterns between the two isomers confirm that ring fusion geometry is a non-interchangeable determinant of target engagement.

Positional isomerism High-throughput screening Kinase inhibitor scaffold

N,N-Diethylthieno[3,2-d]pyrimidin-4-amine: Evidence-Backed Procurement Scenarios for Fragment-Based and Kinase-Focused Drug Discovery Programs


Fragment-Based Drug Discovery (FBDD) Library Inclusion for Kinase Target Screening

With MW 207.30 Da, XLogP3 2, HBD 0, HBA 4, and TPSA 57.3 Ų, this compound satisfies all Fragment Rule of Three criteria and occupies an optimal property space for fragment library design . Its zero hydrogen bond donor count eliminates efflux recognition risks inherent to primary/secondary amine fragments, while the thieno[3,2-d]pyrimidine core is a validated kinase-inhibitor scaffold—recent derivatives have yielded JAK1 inhibitors with IC₅₀ values as low as 0.022 µM and >5-fold enhanced anti-proliferative activity in NSCLC cells compared to clinical-stage comparator AZD4205 . Procure this fragment for screening against kinase panels (JAK, CDK, EGFR, PI3K families) where the thieno[3,2-d]pyrimidine chemotype has demonstrated tractable structure-activity relationships.

Kinase Inhibitor Hit Elaboration via C-2 and C-7 Vector Functionalization

The N,N-diethyl substitution at the 4-position permanently blocks hydrogen bond donor introduction at this vector, directing medicinal chemistry efforts toward the thiophene C-2 and C-7 positions for hit elaboration . This contrasts with the unsubstituted and N-methyl analogs (each bearing one HBD), which require additional synthetic protection/deprotection steps when functionalizing the 4-amino group. The target compound's TPSA of 57.3 Ų—below the 60 Ų BBB threshold—makes it suitable for developing CNS-penetrant kinase inhibitors, while its LogP of 2.54 provides adequate lipophilicity for cell permeability without exceeding lead-like limits . The defined HTS screening history against HCMV UL50, Dicer, and LtaS provides a reference activity baseline for new screening campaigns .

Isomeric Specificity Control in Thienopyrimidine SAR Studies

For structure-activity relationship programs exploring thienopyrimidine kinase inhibitors, procuring the correct [3,2-d] isomer (CAS 16234-52-9) rather than the [2,3-d] isomer (CAS 14080-57-0) is essential to avoid confounding biological results . Parallel HTS data demonstrate that the two isomers engage different biological target panels: the [3,2-d] isomer was screened against HCMV UL50, Dicer, GIV/Gαi, and LtaS, while the [2,3-d] isomer additionally shows weak D2 dopamine receptor modulation (log activity −0.65 to −1.3) . This scenario applies specifically to medicinal chemistry teams validating structure-activity hypotheses where ring fusion geometry is a critical variable in kinase selectivity profiles.

Computational Chemistry and In Silico Fragment Docking Campaigns

The well-defined computed properties of this compound—XLogP3 2, TPSA 57.3 Ų, HBD 0, HBA 4, RotB 3, exact mass 207.0830 Da—provide a robust parameter set for in silico fragment docking and virtual screening workflows . Its 14 heavy atoms place it within the classical fragment definition (≤17 heavy atoms), while the zero HBD count simplifies docking pose enumeration by eliminating ambiguous hydrogen bond donor geometry. The compound is commercially available as a pre-weighed fragment (2 mg, 10 mg formats from TargetMol) suitable for immediate use in biophysical screening (SPR, NMR, DSF) without additional formulation development .

Quote Request

Request a Quote for N,N-diethylthieno[3,2-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.